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Compound of Interest

Compound Name: Vevorisertib

Cat. No.: B3322094

For Researchers, Scientists, and Drug Development Professionals

Vevorisertib (also known as ARQ 751 or MK-4440) is a potent and selective, orally active,
allosteric pan-AKT inhibitor that has demonstrated significant anti-tumor activity in preclinical
models. This guide provides a comparative analysis of Vevorisertib's performance against
other AKT inhibitors, focusing on its efficacy in inhibiting downstream targets of the AKT
signaling pathway. The information is supported by experimental data to aid in the evaluation of
this compound for research and development purposes.

Comparative Efficacy of AKT Inhibitors

Vevorisertib distinguishes itself through its potent, low-nanomolar inhibition of all three AKT
isoforms. The following table summarizes the half-maximal inhibitory concentration (IC50)
values of Vevorisertib and other notable AKT inhibitors.
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AKT1 IC50 AKT2 IC50 AKT3 IC50

Inhibitor Type Reference
(nM) (nM) (nM)
Vevorisertib )
Allosteric 0.55 0.81 1.31 [1][2]13]
(ARQ 751)
MK-2206 Allosteric 5 12 65 [4]
Ipatasertib ATP-
8.0 [5]

(GDC-0068) competitive

ARQ 092

. . Allosteric - - - [6]
(Miransertib)

Note: Direct comparative IC50 values for all inhibitors across all isoforms from a single study
are not always available. Data is compiled from multiple sources.

Vevorisertib also demonstrates strong binding affinity to both wild-type AKT1 and the
activating E17K mutant, with dissociation constants (Kd) of 1.2 nM and 8.6 nM, respectively[1].
Preclinical studies have shown that Vevorisertib is more potent than the earlier generation
allosteric inhibitor, ARQ 092 (Miransertib)[6].

Inhibition of Downstream AKT Targets

The efficacy of an AKT inhibitor is ultimately determined by its ability to suppress the
phosphorylation of its downstream effectors. Vevorisertib has been shown to have a dose-
dependent inhibitory effect on a range of key downstream targets of the AKT pathway[3].

A comparative Western blot analysis in various cancer cell lines treated with Vevorisertib
(ARQ 751), MK-2206, and Ipatasertib (GDC-0068) revealed a potent, concentration-dependent
inhibition of phosphorylation of AKT at both Ser473 and Thr308, as well as downstream targets
including PRAS40, FOXO1/3a, and GSK3[ by Vevorisertib[4].

Quantitative Inhibition Data for Vevorisertib:

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.medchemexpress.com/vevorisertib.html
https://www.probechem.com/products_Vevorisertib.html
https://www.medchemexpress.com/vevorisertib-trihydrochloride.html
https://plos.figshare.com/articles/figure/_Comparison_of_AKT_pathway_inhibition_by_ARQ_092_ARQ_751_MK_2206_and_GDC_0068_in_MDA_MB_453_NCI_H1650_and_KU_19_19_cells_/1576852
https://clinicaltrials.gov/study/NCT02761694?cond=(OVARIAN%20CANCER)%20OR%20(PRKN%20OR%20OPCML%20OR%20AKT1%20OR%20PIK3CA%20OR%20CDH1%20OR%20ERBB2%20OR%20CTNNB1)&rank=9
https://pmc.ncbi.nlm.nih.gov/articles/PMC9784348/
https://www.benchchem.com/product/b3322094?utm_src=pdf-body
https://www.medchemexpress.com/vevorisertib.html
https://www.benchchem.com/product/b3322094?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9784348/
https://www.benchchem.com/product/b3322094?utm_src=pdf-body
https://www.medchemexpress.com/vevorisertib-trihydrochloride.html
https://www.benchchem.com/product/b3322094?utm_src=pdf-body
https://www.benchchem.com/product/b3322094?utm_src=pdf-body
https://plos.figshare.com/articles/figure/_Comparison_of_AKT_pathway_inhibition_by_ARQ_092_ARQ_751_MK_2206_and_GDC_0068_in_MDA_MB_453_NCI_H1650_and_KU_19_19_cells_/1576852
https://www.benchchem.com/product/b3322094?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3322094?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative
Check Availability & Pricing

Concentration for

Downstream Target L Lo Reference
Significant Inhibition

PAKT (S473) 3nM [2]

PPRAS40 (T246) 70 nM 2]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and a typical experimental approach, the

following diagrams are provided.
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Caption: PISBK/AKT/mTOR signaling pathway with Vevorisertib inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Vevorisertib: A Comparative Guide to its Inhibition of
Downstream AKT Targets]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3322094+#a-confirming-inhibition-of-downstream-akt-
targets-by-vevorisertib]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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